Cas no 313-15-5 (1-Naphthalenamine, 2-(trifluoromethyl)-)

1-Naphthalenamine, 2-(trifluoromethyl)- is a fluorinated aromatic amine derivative characterized by the presence of a trifluoromethyl group at the 2-position of the naphthalene ring. This structural feature enhances its electron-withdrawing properties, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty materials. The trifluoromethyl group contributes to improved metabolic stability and lipophilicity, which are advantageous in drug design. Its high purity and well-defined chemical properties ensure consistent performance in reactions such as cross-coupling, amination, and heterocycle formation. Suitable for research and industrial applications, this compound offers precise reactivity for advanced chemical transformations.
1-Naphthalenamine, 2-(trifluoromethyl)- structure
313-15-5 structure
Product Name:1-Naphthalenamine, 2-(trifluoromethyl)-
CAS No:313-15-5
MF:C11H8F3N
MW:211.183133125305
CID:3936072
PubChem ID:10242242
Update Time:2025-06-11

1-Naphthalenamine, 2-(trifluoromethyl)- Chemical and Physical Properties

Names and Identifiers

    • 1-Naphthalenamine, 2-(trifluoromethyl)-
    • 1-Amino-2-(trifluoromethyl)naphthalene
    • 313-15-5
    • LFDBWZLMMVSFGS-UHFFFAOYSA-N
    • 2-(trifluoromethyl)naphthalen-1-amine
    • SCHEMBL4076480
    • Inchi: 1S/C11H8F3N/c12-11(13,14)9-6-5-7-3-1-2-4-8(7)10(9)15/h1-6H,15H2
    • InChI Key: LFDBWZLMMVSFGS-UHFFFAOYSA-N
    • SMILES: C1(N)=C2C(C=CC=C2)=CC=C1C(F)(F)F

Computed Properties

  • Exact Mass: 211.06088375Da
  • Monoisotopic Mass: 211.06088375Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 0
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 26Ų

1-Naphthalenamine, 2-(trifluoromethyl)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A219003732-250mg
1-Amino-2-(trifluoromethyl)naphthalene
313-15-5 98%
250mg
$673.20 2023-09-02
Alichem
A219003732-500mg
1-Amino-2-(trifluoromethyl)naphthalene
313-15-5 98%
500mg
$980.00 2023-09-02
Alichem
A219003732-1g
1-Amino-2-(trifluoromethyl)naphthalene
313-15-5 98%
1g
$1685.00 2023-09-02
Enamine
EN300-9536643-1.0g
2-(trifluoromethyl)naphthalen-1-amine
313-15-5 95%
1.0g
$0.0 2023-02-02

Additional information on 1-Naphthalenamine, 2-(trifluoromethyl)-

Comprehensive Overview of 1-Naphthalenamine, 2-(trifluoromethyl)- (CAS No. 313-15-5): Properties, Applications, and Industry Insights

1-Naphthalenamine, 2-(trifluoromethyl)- (CAS No. 313-15-5) is a specialized organic compound belonging to the naphthalene amine family. Its molecular structure features a trifluoromethyl group attached to the second position of the naphthalene ring, which significantly influences its chemical reactivity and physical properties. This compound is widely studied for its unique characteristics, including high thermal stability, lipophilicity, and electron-withdrawing effects, making it valuable in advanced material science and pharmaceutical research.

In recent years, the demand for fluorinated aromatic amines like 1-Naphthalenamine, 2-(trifluoromethyl)- has surged due to their applications in agrochemicals, liquid crystals, and organic light-emitting diodes (OLEDs). Researchers and manufacturers are particularly interested in its role as a building block for synthesizing complex molecules, owing to the trifluoromethyl group's ability to enhance bioavailability and metabolic stability. This aligns with the growing trend of green chemistry and sustainable synthesis, where efficiency and environmental impact are prioritized.

The compound's spectroscopic properties and solubility in common organic solvents (e.g., dichloromethane, ethanol) have been extensively documented. Its melting point ranges between 80–85°C, and it exhibits moderate volatility under standard conditions. These traits make it suitable for precision applications such as pharmaceutical intermediates or coatings. Notably, its electron-deficient nature facilitates reactions like nucleophilic aromatic substitution, a topic frequently searched in academic databases and AI-driven platforms like Reaxys or SciFinder.

From an industrial perspective, 1-Naphthalenamine, 2-(trifluoromethyl)- is often discussed in forums addressing high-performance materials and drug discovery. A common question among chemists is how its fluorine substitution impacts binding affinity in medicinal chemistry—a hotspot in COVID-19 antiviral research. While not directly linked to therapeutics, its structural analogs have been explored for enzyme inhibition, highlighting its indirect relevance to current health crises.

Regulatory and safety profiles of this compound are also a focus. Although not classified as hazardous under major global standards (e.g., GHS), proper handling protocols are emphasized in Material Safety Data Sheets (MSDS). Users frequently search for storage conditions (recommended: cool, dry, inert atmosphere) and compatibility with other reagents, reflecting practical concerns in laboratory settings.

Innovations in catalytic fluorination techniques have further propelled interest in 313-15-5, as industries seek cost-effective routes to synthesize such derivatives. Patent analyses reveal its use in photoresist materials for semiconductor manufacturing—a sector experiencing exponential growth due to AI and IoT advancements. This connection to emerging technologies underscores its multidisciplinary importance.

In summary, 1-Naphthalenamine, 2-(trifluoromethyl)- (CAS No. 313-15-5) exemplifies the intersection of fundamental chemistry and cutting-edge applications. Its versatility in organic synthesis, coupled with evolving industrial needs, ensures its continued relevance. For researchers, staying updated on its derivatization methods and scalable production remains critical, as these topics dominate scholarly and commercial discourse alike.

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